molecular formula C7H18NO5P B13411534 Diethyl[3-(hydroxyamino)propyl]phosphonate

Diethyl[3-(hydroxyamino)propyl]phosphonate

Cat. No.: B13411534
M. Wt: 227.20 g/mol
InChI Key: SDZJBQQEBQWJRY-UHFFFAOYSA-N
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Description

Diethyl[3-(hydroxyamino)propyl]phosphonate is an organophosphorus compound with the molecular formula C₇H₁₈NO₄P. It is a derivative of phosphonic acid and contains a hydroxyamino group attached to a propyl chain, which is further bonded to a diethyl phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[3-(hydroxyamino)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chloropropanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyamino group replaces the chlorine atom .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of diethyl phosphite with 3-bromopropanolamine in the presence of a palladium catalyst and a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl[3-(hydroxyamino)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl[3-(hydroxyamino)propyl]phosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The hydroxyamino group can form hydrogen bonds with amino acid residues in the enzyme, while the phosphonate group can mimic the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl[3-(hydroxyamino)propyl]phosphonate is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its analogs .

Properties

Molecular Formula

C7H18NO5P

Molecular Weight

227.20 g/mol

IUPAC Name

diethyl 3-(hydroxyamino)propyl phosphate

InChI

InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3

InChI Key

SDZJBQQEBQWJRY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCCNO

Origin of Product

United States

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